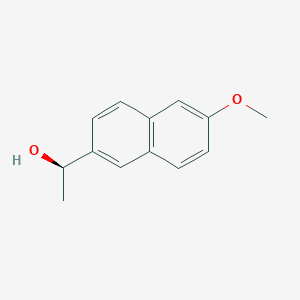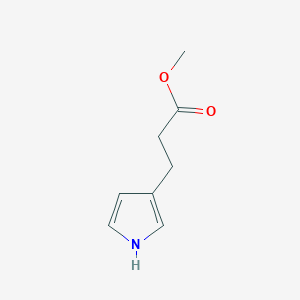
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DIBAL-H and is widely used as a reducing agent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one is based on its ability to donate a hydride ion. This hydride ion is then transferred to the carbonyl group, resulting in the reduction of the carbonyl compound to an alcohol. The reduction reaction is stereoselective, which makes this compound useful in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is a reducing agent and can react with various functional groups. Therefore, caution should be exercised when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one in lab experiments include its high efficiency in reducing carbonyl compounds to alcohols, its stereoselectivity, and its ease of use. However, the limitations include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions related to the use of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one. One direction is the development of new synthetic methods that can improve the efficiency of the reduction reaction. Another direction is the exploration of the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the use of this compound in the preparation of chiral ligands for asymmetric catalysis is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in organic synthesis, pharmaceuticals, and agrochemicals. Its ability to reduce carbonyl compounds to alcohols in a stereoselective manner makes it a valuable tool for researchers. However, caution should be exercised when handling this compound due to its potential toxicity. Future research should focus on the development of new synthetic methods and the exploration of new applications for this compound.
Synthesemethoden
The synthesis of 2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one can be achieved through the reaction of diisobutylaluminum hydride (DIBAL-H) with 3-sulfonyl-2,3-dihydro-1H-isoindole. This reaction results in the formation of the desired compound in good yields. The synthesis method is simple and efficient, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-3-sulfanylidene-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research. It is used as a reducing agent in organic synthesis, where it is used to reduce carbonyl compounds to alcohols. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. Additionally, it is used in the preparation of chiral ligands for asymmetric catalysis.
Eigenschaften
CAS-Nummer |
17796-75-7 |
|---|---|
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-tert-butyl-3-sulfanylideneisoindol-1-one |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(13)15/h4-7H,1-3H3 |
InChI-Schlüssel |
YEDLHQPLCQKBGW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
Kanonische SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)








![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

